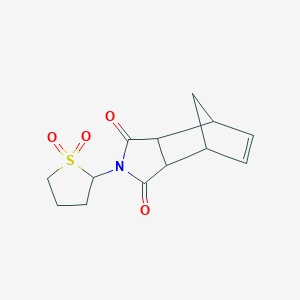
(3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality (3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,7aS)-2-(1,1-dioxidotetrahydrothiophen-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Antimicrobial Activities
Compounds containing methanoisoindole units, closely related to the specified chemical, have demonstrated significant anticancer activity against C6 gliocarcinoma cells in rats. Additionally, these compounds exhibited antimicrobial activity against various human pathogen microorganisms. This suggests their potential in developing treatments for cancer and bacterial infections (Kocyigit et al., 2017).
Enzyme Inhibition
Several studies have explored the inhibitory effects of compounds related to the specified chemical on enzymes such as carbonic anhydrase I and II, acetylcholinesterase, and aldose reductase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, neurological disorders, and diabetic complications. For example, specific derivatives have shown impressive inhibition of carbonic anhydrase I and II with low nanomolar Ki values (Kocyigit et al., 2016).
Antibacterial Screening
Novel derivatives of the chemical have shown potent antibacterial activity against various microorganisms, including Staphylococcus pyogenes and Clostridium perfringens. This highlights the potential of these compounds in developing new antibacterial agents (Özbek et al., 2017).
Potential Antipsychotic Effect
Research into N-substituted cyclic imide derivatives, structurally related to the specified chemical, has indicated potential antipsychotic effects. These compounds showed potent activities on dopamine and serotonin receptors, suggesting their use in treating psychiatric disorders (Xu et al., 2018).
作用機序
Target of Action
The primary targets of this compound are the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC) . These targets play crucial roles in the nervous system. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, involved in synaptic plasticity and memory function. VGCCs are key players in the initiation of cellular calcium signaling, which is important for neurotransmitter release, muscle contraction, and gene expression.
Mode of Action
This compound acts as a blocker of the NMDA receptor and VGCC . It modulates the activity of these targets, leading to a decrease in calcium influx. This modulation can help protect against excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate .
Biochemical Pathways
The compound’s action on the NMDA receptor and VGCC affects calcium signaling pathways. By inhibiting calcium influx, it can prevent the overactivation of these pathways, which is often associated with neurodegenerative disorders .
Pharmacokinetics
Its low cytotoxicity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in neuroprotective effects. It significantly attenuates MPP±induced neurotoxicity, enhancing cell viability . This suggests that it could potentially be used to slow down or halt degenerative processes in neuronal cells.
特性
IUPAC Name |
4-(1,1-dioxothiolan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-12-10-7-3-4-8(6-7)11(10)13(16)14(12)9-2-1-5-19(9,17)18/h3-4,7-11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHBXRLOROHSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

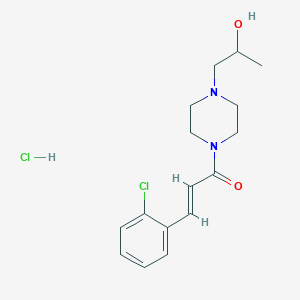
![(4-Phenyloxan-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2423505.png)
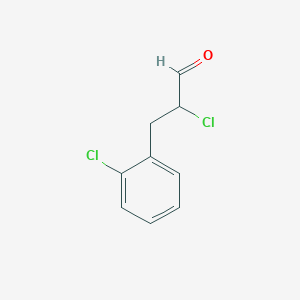
![2,4-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423510.png)
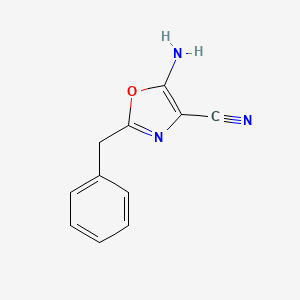
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2423513.png)
![N-(4-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2423515.png)
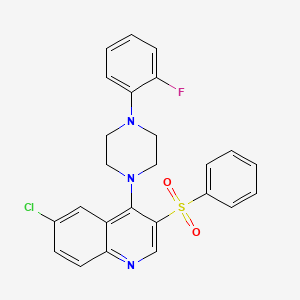
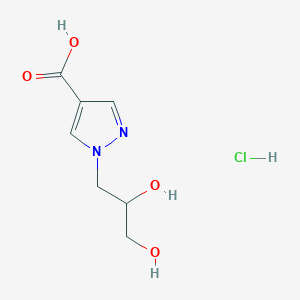
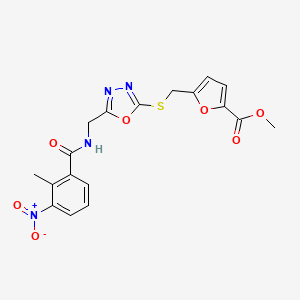
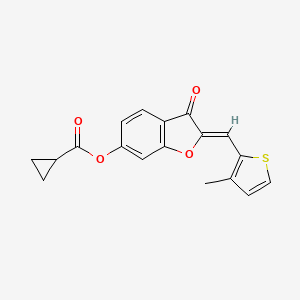
![N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B2423523.png)
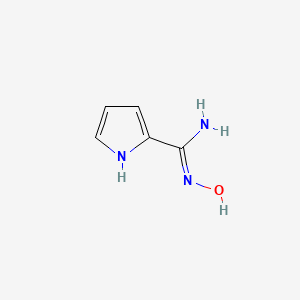
![N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2423525.png)